5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Overview
Description
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a chemical compound with the molecular formula C9H5F3N2O . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde and similar compounds generally involves two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde consists of a pyridine ring attached to a pyrrole ring . The pyridine ring contains a trifluoromethyl group, and the pyrrole ring is attached to a carbaldehyde group .Physical And Chemical Properties Analysis
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a solid compound . Its molecular weight is 214.14 .Scientific Research Applications
- Scientific Field: Agrochemical and Pharmaceutical Compounds
- Summary of the Application : TFMP and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . They are used in the production of several crop-protection products .
- Methods of Application or Experimental Procedures : The synthetic methods for introducing TFMP groups within other molecules generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results or Outcomes : The demand for TFMP derivatives has been increasing steadily in the last 30 years . They have been effective in the development of pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
Safety And Hazards
Future Directions
The demand for trifluoromethylpyridine derivatives, including 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, has been increasing steadily over the last 30 years . They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of these compounds will be discovered in the future .
properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)7-3-14-8-5(1-2-13-8)6(7)4-15/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIOEGPYGBYZAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679127 | |
Record name | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |
CAS RN |
1261365-68-7 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carboxaldehyde, 5-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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